1-Methyl-1H-imidazole-5-carbohydrazide
Overview
Description
The compound "1-Methyl-1H-imidazole-5-carbohydrazide" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. Imidazole derivatives are known for their versatility in chemical reactions and biological activities. They serve as a scaffold for various stable N-heterocyclic carbenes and have been utilized in the synthesis of compounds with potential pharmacological properties .
Synthesis Analysis
The synthesis of imidazole derivatives, including those with a carbohydrazide group, typically involves the treatment of corresponding esters with hydrazine hydrate. For instance, the preparation of imidazole derivatives bearing a hydrazide group can be achieved by treating esters with NH2NH2·H2O at room temperature . Additionally, the synthesis of 1-methylimidazole-4,5-dicarboxylic acid hydrazides has been reported, which may provide insights into the synthesis of related compounds .
Molecular Structure Analysis
Imidazole derivatives exhibit a range of molecular structures, which can be analyzed using various spectroscopic techniques. For example, vibrational spectroscopic investigations and molecular dynamic simulations have been used to study the structure of related compounds such as N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide . These studies can provide valuable information on the geometry and electronic structure of "1-Methyl-1H-imidazole-5-carbohydrazide."
Chemical Reactions Analysis
Imidazole derivatives participate in a variety of chemical reactions. They can be transformed into acylhydrazones, triazole-thiones, and thiadiazole-amines, demonstrating their reactivity and potential for further chemical modifications . The reactivity of these compounds can be further assessed through studies of autoxidation and hydrolysis mechanisms .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of the carbohydrazide group in "1-Methyl-1H-imidazole-5-carbohydrazide" may affect its properties, such as hydrogen bonding capacity and stability. These properties are crucial for the compound's potential applications in pharmaceuticals and materials science .
Relevant Case Studies
Several case studies have demonstrated the biological relevance of imidazole derivatives. For instance, some derivatives have been evaluated as Mycobacterium tuberculosis pantothenate synthetase inhibitors, showing significant in vitro and in vivo anti-TB activities . Others have been assessed for their anticancer properties, with certain compounds exhibiting cytotoxicity against human tumor cell lines . Additionally, imidazolecarbohydrazides have been synthesized and evaluated for their antioxidant, anti-inflammatory, and analgesic activities .
Scientific Research Applications
Synthesis and Biological Applications
- 1-Methyl-1H-imidazole-5-carbohydrazide derivatives have been synthesized and evaluated for their potential as antioxidant, anti-inflammatory, and analgesic agents. For instance, certain derivatives demonstrated effectiveness in in vitro antioxidant activities and in vivo anti-inflammatory and analgesic activities. These findings are supported by molecular docking studies, which help understand the binding patterns and affinities of these molecules (Katikireddy et al., 2019).
Electrolyte Applications for Fuel Cells
- Imidazole and 1-methyl imidazole have been used as additives in polybenzimidazole systems equilibrated with phosphoric acid, demonstrating their utility as high-temperature proton-conducting polymer electrolytes. This is particularly relevant in the development of fuel cells, where their influence on conductivity was studied under various temperature and humidity conditions (Schechter & Savinell, 2002).
Synthesis of New Derivatives for Biological Activities
- New 4-Methyl-5-Imidazole Carbaldehyde Derivatives, starting from 1-methyl-1H-imidazole-5-carbaldehyde, have been synthesized. These derivatives are significant in medical chemistry as building blocks. The reactive nature of these compounds makes them precursors for synthesizing other imidazolium derivatives, which could exhibit various biological activities (Orhan et al., 2019).
Antimicrobial Evaluation
- Some 1-methyl-1H-imidazole derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, compounds synthesized from 6-methylimidazo[2,1-b]thiazole-5-carbohydrazide showed significant antimicrobial activity against various bacterial strains (Ur et al., 2004).
Synthesis of Cytotoxic Derivatives
- 1-Methyl-1H-imidazole derivatives have been synthesized for potential applications in cytotoxicity studies. Notably, some derivatives demonstrated high cytotoxicity against human tumor cell lines, indicating their potential in cancer research (Bellina et al., 2008).
Crystal and Molecular Structures
- Studies on the crystal and molecular structures of certain 1-methyl-1H-benzo[d]imidazole derivatives have been reported. These studies are crucial in understanding the structural aspects of these compounds, which is essential in the synthesis of pharmaceuticals (Richter et al., 2023).
properties
IUPAC Name |
3-methylimidazole-4-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-9-3-7-2-4(9)5(10)8-6/h2-3H,6H2,1H3,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIAOJVURKEWPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332840 | |
Record name | 1-Methyl-1H-imidazole-5-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70332840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1H-imidazole-5-carbohydrazide | |
CAS RN |
23585-00-4 | |
Record name | 1-Methyl-1H-imidazole-5-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70332840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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